2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex heterocyclic compound. It features a pyrimido[4,5-b]quinoline core, which is a fused ring system containing both pyrimidine and quinoline moieties. The compound also includes a pyridinyl group and a sulfanyl group attached to a methylphenyl moiety. This structure suggests potential biological and chemical activities, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents, catalysts, and purification methods would be crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the quinoline or pyrimidine rings.
Substitution: The pyridinyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the pyridinyl or methylphenyl moieties .
Scientific Research Applications
2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Biological Activity
The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione represents a unique scaffold in medicinal chemistry with potential biological activities. This article reviews the synthesis methods and biological evaluations of this compound and its derivatives, focusing on their antifungal and anticancer properties.
Synthesis Methods
The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves multi-step reactions that can include:
- One-Pot Synthesis : Utilizing catalysts such as Fe3O4@SiO2-SnCl4 under ultrasound irradiation to facilitate the formation of the pyrimidoquinoline framework.
- Reactions with Aldehydes : The reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aryl aldehydes and diketones is common in generating these heterocyclic compounds .
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds within the pyrimido[4,5-b]quinoline class. For instance:
- In vitro Studies : The compound showed significant antifungal activity against various strains such as Candida dubliniensis, Candida albicans, and Candida tropicalis, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
- Mechanism of Action : Molecular docking studies indicate that these compounds bind effectively to the CYP51 enzyme's active site, which is crucial for ergosterol biosynthesis in fungi. This binding disrupts fungal cell membrane integrity and function.
Anticancer Activity
The structural features of pyrimido[4,5-b]quinoline derivatives suggest they may also exhibit anticancer properties:
- Cell Line Studies : Compounds have been tested against various cancer cell lines with promising results indicating cytotoxic effects. For example, certain derivatives demonstrated effective inhibition of cell proliferation in breast cancer models .
- PPARγ Activation : Some studies suggest that derivatives might activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating cellular differentiation and metabolism. This activation could enhance insulin sensitivity and provide therapeutic benefits in metabolic disorders associated with cancer .
Case Studies
- Antifungal Efficacy : A study evaluated a series of pyrimido[4,5-b]quinoline derivatives for their antifungal activity against clinical isolates of Candida species. The most effective compounds were identified based on their MIC values and were further analyzed for their binding interactions through molecular modeling techniques.
- Anticancer Potential : Another investigation focused on the anticancer activity of pyrimidoquinoline derivatives against human breast cancer cell lines. The results showed that certain modifications to the side chains significantly enhanced cytotoxicity and induced apoptosis in cancer cells.
Research Findings Summary
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-14-5-7-15(8-6-14)13-31-24-27-22-21(23(30)28-24)19(16-9-11-25-12-10-16)20-17(26-22)3-2-4-18(20)29/h5-12,19H,2-4,13H2,1H3,(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXICTVCMWBYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC=NC=C5)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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